The compound is categorized under various chemical classifications, including:
The synthesis of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride typically involves the following steps:
The molecular structure of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride can be described as follows:
NC(C(O)=O)CC(C1=CC=CC=C1N2)=CC2=O.Cl
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
This structure indicates that the compound has both hydrophilic (due to the amino and carboxylic groups) and hydrophobic (due to the quinoline ring) characteristics, which may influence its biological activity.
The compound undergoes several chemical reactions:
These reactions are essential for modifying the compound to explore its derivatives with potentially enhanced properties.
The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves:
Research indicates that the compound's interactions may lead to various biological effects depending on the target enzyme or receptor involved.
Key physical and chemical properties of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 268.7 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in water |
Storage Temperature | -20°C |
HPLC Purity | >95% |
These properties are crucial for determining the compound's handling requirements and applications in research.
The scientific applications of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride include:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: